molecular formula C23H24N2 B1616298 1,3-Dibenzyl-2-phenylimidazolidine CAS No. 4597-81-3

1,3-Dibenzyl-2-phenylimidazolidine

Cat. No.: B1616298
CAS No.: 4597-81-3
M. Wt: 328.4 g/mol
InChI Key: DBFSGTXNKFBZCH-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-phenylimidazolidine is a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, substituted with benzyl groups, and a phenyl group at position 2 (Figure 1). Its molecular formula is C₂₃H₂₂N₂, with a molecular weight of 326.44 g/mol. This compound is notable for its role as a precursor in synthesizing lanthanide complexes for homogeneous catalysis applications . Its reactivity includes oxidation by aqueous permanganate to yield benzamide and benzoic acid, highlighting its susceptibility to oxidative cleavage under specific conditions .

Properties

CAS No.

4597-81-3

Molecular Formula

C23H24N2

Molecular Weight

328.4 g/mol

IUPAC Name

1,3-dibenzyl-2-phenylimidazolidine

InChI

InChI=1S/C23H24N2/c1-4-10-20(11-5-1)18-24-16-17-25(19-21-12-6-2-7-13-21)23(24)22-14-8-3-9-15-22/h1-15,23H,16-19H2

InChI Key

DBFSGTXNKFBZCH-UHFFFAOYSA-N

SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Other CAS No.

4597-81-3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

  • Cancer Therapeutics :
    • Heat Shock Protein 90 (HSP90) Inhibition : Research indicates that derivatives of 1,3-dibenzyl-2-phenylimidazolidine exhibit significant antiproliferative effects against breast cancer cell lines by inhibiting HSP90, which is implicated in cancer progression. These compounds induce degradation of client proteins like AKT and ERK, leading to reduced cancer cell viability.
    • Case Study : A study demonstrated that modifications to the core structure of imidazolidines can enhance biological efficacy. Compounds with dibenzyl and phenyl substituents showed improved binding affinity to HSP90, highlighting their potential as therapeutic agents in oncology.
  • Neurobiology :
    • Alzheimer's Disease Research : Novel dibenzyl imidazolidine scaffolds have been investigated for their ability to mitigate protein aggregation associated with neurodegenerative diseases like Parkinson's disease (PD). Compounds derived from this scaffold showed promise in inhibiting the aggregation of α-synuclein, a protein linked to PD .
    • Case Study : In vitro assays demonstrated that certain dibenzyl imidazolidines effectively inhibited the aggregation of α-synuclein mutants and preserved cell viability in neuronal models exposed to toxic aggregates .

Material Science Applications

  • Synthesis of Specialty Chemicals :
    • The compound serves as an important building block in organic synthesis, facilitating the creation of more complex molecules. Its versatility allows it to be utilized as a ligand in coordination chemistry and as a precursor in the synthesis of functional materials.
    • Industrial Applications : The scalable synthesis methods for this compound make it suitable for industrial applications where specific chemical properties are required.
  • Controlled Release Systems :
    • Recent studies have explored the use of this compound as a precursor for bioactive aldehydes encapsulated within biodegradable polymers like poly(lactic acid) (PLA). This approach enhances the stability and controlled release of volatile compounds used in food preservation and fragrance applications .
    • Case Study : Research demonstrated that encapsulated hexanal and benzaldehyde precursors released upon activation with mild acids showed potential for applications in food packaging systems due to their antimicrobial properties .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryCancer therapeuticsInhibition of HSP90 leads to reduced cell viability
NeurobiologyAlzheimer's/Parkinson's researchInhibition of α-synuclein aggregation preserves neuron health
Material ScienceSynthesis of specialty chemicalsUsed as a building block for complex organic molecules
Controlled ReleaseFood preservation systemsEncapsulation improves stability and release profiles

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Structural Features of Selected Imidazolidines

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
1,3-Dibenzyl-2-phenylimidazolidine 1,3-benzyl; 2-phenyl C₂₃H₂₂N₂ 326.44 Catalysis precursor
2-(3,5-Dimethoxybenzyl)-1,3-diphenylimidazolidine 1,3-phenyl; 2-(3,5-dimethoxybenzyl) C₂₄H₂₆N₂O₂ 374.48 Not specified
1,3-Dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine 1,3-benzyl; 2-(2-chlorophenyl); 4-methyl C₂₄H₂₃ClN₂ 386.91 Crystal structure studies
1-Alkyl-3-phenylimidazolidines 1-alkyl; 3-phenyl Variable Variable N-oxide rearrangement studies

Key Observations :

  • Steric and Electronic Effects: The benzyl groups in this compound provide steric bulk and electron-donating effects, contrasting with the electron-withdrawing chlorine in its 2-chlorophenyl analog .
  • Substituent Position : Methyl substitution at position 4 (e.g., 4-methyl analog) introduces additional steric hindrance, which may influence catalytic activity or solubility .

Key Observations :

  • Catalyst Dependency : While 2-arylbenzimidazoles require Na₃AlF₆ for optimal yields , the synthesis of this compound may involve different catalysts or solvent systems.
  • Oxidation Pathways : The target compound undergoes oxidative cleavage, whereas 1-alkyl-3-phenylimidazolidines rearrange upon N-oxidation, indicating divergent reactivity based on substituent identity .

Physical and Crystallographic Properties

Table 3: Crystallographic Data and Solubility

Compound Name Crystal System Melting Point (°C) Solubility
This compound Monoclinic (reported for analog) Not reported Likely low in polar solvents
1,3-Dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine Triclinic 160–162 Moderate in DMSO

Key Observations :

  • Chlorine and methyl substituents in the 2-chlorophenyl analog result in a higher molecular weight and altered crystal packing (triclinic vs. monoclinic) compared to the parent compound .
  • Solubility differences may arise from substituent polarity; methoxy or chlorine groups could enhance solubility in polar aprotic solvents.

Preparation Methods

Classical Condensation Reactions

One of the most common approaches to synthesize imidazolidine derivatives, including 1,3-dibenzyl-2-phenylimidazolidine, involves the condensation of diamines with aldehydes or ketones. In particular, the reaction of N,N-dibenzylethylenediamine with benzaldehyde under controlled conditions leads to the formation of the target compound via cyclization.

  • Mechanism : The primary amine groups of the diamine react with the carbonyl group of benzaldehyde to form an imine intermediate, which subsequently undergoes intramolecular cyclization to yield the imidazolidine ring.

  • Reaction Conditions : Typically carried out in solvents such as dichloromethane or ethanol, often under reflux or microwave-assisted heating to enhance reaction rates and yields.

  • Yields : Reported yields range from moderate to high (41–89%), depending on the exact conditions and substituents used.

Microwave-Assisted Synthesis

Microwave irradiation has been employed as an efficient method to accelerate the synthesis of imidazolidine derivatives.

  • Advantages : Reduced reaction time (seconds to minutes), improved yields (up to 85%), and cleaner reaction profiles compared to conventional heating.

  • Procedure : For example, hydantoin derivatives reacted with ammonium acetate in acetic acid under microwave irradiation for 40–60 seconds yielded imidazolidine products efficiently.

  • Example : The synthesis of bis(3-arylimidazolidinyl-1)methanes was achieved via condensation of N-arylethylenediamines with excess formaldehyde using microwave heating.

Cyclization of Urea Derivatives with Phenylglyoxal

A more specific preparation route for this compound involves the reaction of 1,3-dibenzylurea with phenylglyoxal monohydrate.

  • Reaction Monitoring : The conversion process has been monitored by ^1H NMR spectroscopy, showing the formation of an intermediate diol followed by cyclization to the imidazolidine product.

  • Catalysis : Chiral phosphoric acid catalysts have been used to promote the reaction in CDCl_3 solvent at room temperature, with conversion monitored over 24–48 hours.

  • Kinetic Data :

Time (hours) Conversion (%) of Phenylglyoxal (13a) Conversion (%) of 1,3-Dibenzylurea (14a) Product Formation (%) (17a)
0 100 100 0
0.25 75 75 25
1 50 50 50
24 ~0 ~0 ~100

Data adapted from NMR monitoring studies

Halogenation and Subsequent Cyclization (Industrial Scale)

A patented industrial process describes the preparation of phenylimidazolidine derivatives, which can be adapted for this compound synthesis.

  • Step 1: Selective Bromination of an amino precursor using N-bromosuccinimide in solvents like dimethylacetamide at 0–20°C.

  • Step 2: Reaction with Hydantoin Derivatives in solvents such as triglyme, dimethylsulfoxide, or dimethylacetamide at elevated temperatures (130–160°C, preferably 155°C) under reflux for ~18 hours.

  • Workup : The reaction mixture is cooled, washed with ammonium hydroxide and water, and purified by recrystallization or chromatographic techniques.

  • Yields and Purity : High yields are reported with purified products obtained as clear powders after careful washing and drying.

  • Example Process Parameters :

Step Conditions Notes
Bromination N-bromosuccinimide, DMAc, 0–20°C Selective para-bromination
Cyclization Hydantoin derivative, triglyme, 155°C, 18 h Reflux under inert atmosphere
Workup Ammonium hydroxide, water, 20°C Multiple washing steps
Purification Recrystallization from isopropanol Final product isolation

Alternative Methods: Sono-Synthesis and Conventional Heating

  • Sono-Synthesis : Ultrasonic irradiation has been applied to synthesize imidazolidine-2-thione derivatives, offering advantages in reaction time and yield compared to conventional methods.

  • Conventional Heating : Traditional reflux methods remain viable, often requiring longer reaction times but simpler setups.

These methods provide flexibility depending on available equipment and scale.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages
Classical Condensation N,N-Dibenzylethylenediamine + benzaldehyde Reflux in organic solvents 41–89 Simple, well-established
Microwave-Assisted Synthesis Hydantoin + ammonium acetate + formaldehyde Microwave irradiation (40–60 s) 80–85 Fast, high yield
Cyclization with Phenylglyoxal 1,3-Dibenzylurea + phenylglyoxal + chiral catalyst Room temp, CDCl3, 24–48 h Up to ~100 High selectivity, monitored by NMR
Industrial Halogenation Route Amino precursor + N-bromosuccinimide + hydantoin derivative 0–20°C bromination; 130–160°C cyclization High Scalable, industrially viable
Sono-Synthesis Various amino and hydantoin derivatives Ultrasonic irradiation Moderate to high Reduced time, green chemistry

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